- An Efficient and Practical Synthesis of SalmeterolOrganic Preparations and Procedures International, 2015, 47(2), 168-172,
Cas no 97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine)

6-(4-Phenylbutoxy)hexylbenzylamine 化学的及び物理的性質
名前と識別子
-
- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
- [6-(4-Phenylbutoxy)hexyl]benzylamine
- 2.N-(6-(4-PHENYL BUTOXY) HEXY) BENZENEAMINE
- 4-Phenylbutyric Acid-13C6
- Benzenemethanamine, N-[6-(4-phenylbutoxy)hexyl]-
- 6-Benzylamino-1-(4'-phenylbutoxy)hexane
- 6-N-benzylamino-1-(4'-phenylbutoxy)hexane
- benzyl(6-(4-pheylbutoxy)hexyl)amine
- N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine
- N-benzyl-6-(4-phenylbutoxy)hexylamine
- N-[6-(4-Phenylbutoxy)hexyl]benzenemethanamine (ACI)
- SB83545
- JWLIKZBRVQRFNF-UHFFFAOYSA-N
- BENZYL[6-(4-PHENYLBUTOXY)HEXYL]AMINE
- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine; N-[6-(4-phenylbutoxy)hexyl]-benzenemethanamine
- BS-49596
- 97664-55-6
- SCHEMBL456614
- 1,13-Diphenyl-12-aza-5-oxatridecane
- AC-25488
- DTXSID40448220
- AKOS016003681
- N-[6-(4-Phenylbutoxy)hexyl]-benzenemethanamine
- 6-(4-Phenylbutoxy)hexylbenzylamine
-
- MDL: MFCD04118104
- インチ: 1S/C23H33NO/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2
- InChIKey: JWLIKZBRVQRFNF-UHFFFAOYSA-N
- ほほえんだ: O(CCCCCCNCC1C=CC=CC=1)CCCCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 339.25600
- どういたいしつりょう: 339.256214676g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 14
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 色と性状: No date available
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: No date available
- ふってん: 467.2±38.0 °C at 760 mmHg
- フラッシュポイント: 207.3±16.2 °C
- PSA: 21.26000
- LogP: 5.76700
- じょうきあつ: 0.0±1.2 mmHg at 25°C
6-(4-Phenylbutoxy)hexylbenzylamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-(4-Phenylbutoxy)hexylbenzylamine 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
6-(4-Phenylbutoxy)hexylbenzylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P319615-10g |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 10g |
$305.00 | 2023-05-17 | ||
TRC | P319615-25g |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 25g |
$ 460.00 | 2023-09-06 | ||
eNovation Chemicals LLC | D252406-250g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 97% | 250g |
$4980 | 2024-08-03 | |
Alichem | A019111187-1g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 95% | 1g |
$665.68 | 2023-08-31 | |
eNovation Chemicals LLC | D252406-1g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 97% | 1g |
$980 | 2024-08-03 | |
eNovation Chemicals LLC | D252406-50g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 97% | 50g |
$1590 | 2024-08-03 | |
eNovation Chemicals LLC | D252406-1kg |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 97% | 1kg |
$17800 | 2024-08-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-478608-100 mg |
[6-(4-Phenylbutoxy)hexyl]benzylamine, |
97664-55-6 | 100MG |
¥2,858.00 | 2023-07-11 | ||
Ambeed | A430969-250mg |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 98+% | 250mg |
$25.0 | 2024-04-16 | |
Aaron | AR00H8PN-100mg |
1,13-Diphenyl-12-aza-5-oxatridecane |
97664-55-6 | 98% | 100mg |
$69.00 | 2025-02-11 |
6-(4-Phenylbutoxy)hexylbenzylamine 合成方法
ごうせいかいろ 1
1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ; 30 min, 45 °C; 45 °C
1.3 Reagents: Oxalic acid Solvents: Methanol
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7
ごうせいかいろ 2
ごうせいかいろ 3
1.2 Reagents: Triethylamine ; 15 °C → 10 °C
1.3 Reagents: Methanesulfonyl chloride ; 4 h, 0 - 10 °C; 4 h, 0 - 10 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; < 35 °C
1.5 < 35 °C; 10 h, 100 - 110 °C
- Preparation of salmeterol and salts thereof, India, , ,
ごうせいかいろ 4
1.2 Reagents: Ammonium chloride Solvents: Water
- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,
ごうせいかいろ 5
- New process and intermediates for the preparation of α1-[6-(4-phenylbutoxy)hexylaminomethyl]-4-hydroxy-1,3-benzenedimethanol [salmeterol]., Spain, , ,
ごうせいかいろ 6
- Enantioselective synthesis of salmeterol via asymmetric borane reductionTetrahedron Letters, 1994, 35(50), 9375-8,
ごうせいかいろ 7
1.2 -
- A convenient synthesis of (R)-salmeterol via Rh-catalyzed asymmetric transfer hydrogenationTetrahedron: Asymmetry, 2008, 19(15), 1824-1828,
ごうせいかいろ 8
- Preparation of the salmeterol intermediate fumarate crystal, China, , ,
ごうせいかいろ 9
- A new synthetic approach to salmeterolSynthetic Communications, 1999, 29(12), 2155-2162,
ごうせいかいろ 10
1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 h, reflux
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; rt → 0 °C
1.4 Reagents: Methanesulfonyl chloride ; 0 - 10 °C; 10 °C → rt
1.5 Reagents: Triethylamine Solvents: Acetonitrile ; 7 h, reflux
1.6 Reagents: Oxalic acid Solvents: Methanol ; reflux; cooled; 1 h, 15 - 25 °C
1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified, rt
- Process for the synthesis of N-substituted [6-(4-phenylbutoxy)hexyl]amine synthons useful in the synthesis toward Salmeterol xinafoate, Spain, , ,
ごうせいかいろ 11
- Improved synthesis of 13C, 2H3- and 2H3-salmeterol by Cs2CO3-mediated monoalkylation of a primary amineJournal of Labelled Compounds & Radiopharmaceuticals, 2002, 45(9), 755-762,
ごうせいかいろ 12
- A new route for synthesis of salmeterol xinafoateXinan Shifan Daxue Xuebao, 2009, 34(4), 85-88,
6-(4-Phenylbutoxy)hexylbenzylamine Raw materials
- 1-Bromo-4-phenylbutane
- 1-Hexanol, 6-(4-phenylbutoxy)-, 1-methanesulfonate
- Benzene,[4-[(6-bromohexyl)oxy]butyl]-
- 4-Phenyl-1-butanol
- 1,6-Dibromohexane
- 1,6-Hexanediol
6-(4-Phenylbutoxy)hexylbenzylamine Preparation Products
6-(4-Phenylbutoxy)hexylbenzylamine 関連文献
-
1. Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanismAnamarija Kne?evi?,Jurica Novak,Anita Bosak,Marijana Vinkovi? Org. Biomol. Chem. 2020 18 9675
6-(4-Phenylbutoxy)hexylbenzylamineに関する追加情報
Introduction to Compound with CAS No. 97664-55-6 and Product Name: 6-(4-Phenylbutoxy)hexylbenzylamine
The compound with the CAS number 97664-55-6 and the product name 6-(4-Phenylbutoxy)hexylbenzylamine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention for its potential applications in drug development and therapeutic interventions. The molecular structure of 6-(4-Phenylbutoxy)hexylbenzylamine consists of a benzylamine core substituted with a hexyl chain and a 4-phenylbutoxy group, which contributes to its distinct pharmacological properties.
Recent studies have highlighted the compound's role in modulating various biological pathways, making it a promising candidate for further investigation. The presence of the 4-phenylbutoxy moiety is particularly noteworthy, as it has been shown to influence the compound's solubility and bioavailability, key factors in drug formulation. Additionally, the hexylbenzylamine component suggests potential interactions with neurological receptors, which could be exploited for therapeutic benefits.
In the realm of medicinal chemistry, the synthesis and characterization of 6-(4-Phenylbutoxy)hexylbenzylamine have opened new avenues for research. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to elucidate its interactions with biological targets. These studies have revealed that the compound exhibits high affinity for certain enzymes and receptors, suggesting its utility in developing novel therapeutic agents.
One of the most exciting aspects of this compound is its potential in addressing neurological disorders. Preliminary research indicates that 6-(4-Phenylbutoxy)hexylbenzylamine may interact with serotonin and dopamine receptors, which are implicated in conditions such as depression and Parkinson's disease. The benzylamine moiety, in particular, has been identified as a key pharmacophore responsible for these interactions. Further investigation is warranted to fully understand its mechanism of action and therapeutic potential.
The structural features of 6-(4-Phenylbutoxy)hexylbenzylamine also make it an attractive scaffold for drug design. By modifying specific functional groups, researchers can fine-tune its pharmacological properties to target specific diseases or conditions. For instance, altering the length of the hexyl chain or substituting the 4-phenylbutoxy group with other bioactive moieties could lead to compounds with enhanced efficacy or reduced side effects.
Moreover, the compound's solubility profile has been a focus of recent research. The combination of hydrophilic and lipophilic groups in its structure allows it to dissolve in both aqueous and organic solvents, facilitating its use in diverse formulations. This property is particularly important for developing oral medications or topical treatments where bioavailability is a critical factor.
Industrial applications of 6-(4-Phenylbutoxy)hexylbenzylamine are also being explored. Its unique chemical properties make it suitable for use as an intermediate in synthesizing more complex molecules. Additionally, its stability under various conditions makes it a reliable component in pharmaceutical formulations requiring long shelf lives.
Future research directions include exploring the compound's interactions with other biological targets and evaluating its potential in preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these investigations. The insights gained from these studies could pave the way for new treatments targeting neurological disorders and other diseases.
In conclusion, 6-(4-Phenylbutoxy)hexylbenzylamine, with its CAS number 97664-55-6, represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and potential applications make it a promising candidate for further investigation. As research continues to uncover new insights into its pharmacological properties, this compound holds great promise for improving human health and well-being.
97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine) 関連製品
- 1150271-30-9(1-(2-(4-Bromophenoxy)ethyl)pyrazole)
- 1805180-29-3(2-(Aminomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-acetic acid)
- 2171323-25-2(3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid)
- 1240574-51-9(2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione)
- 2549029-38-9(3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine)
- 2097934-68-2(N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide)
- 2172074-19-8(1-(2-ethoxyethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)
- 359821-39-9(2-Amino-N-cyclobutylacetamide)
- 108499-23-6(N-4-(sulfanylmethyl)phenylacetamide)
- 2828439-38-7((3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(piperidin-1-yl)methanone)
